molecular formula C17H17FN6O9P2 B13443462 Tedizolid Pyrophosphate Ester

Tedizolid Pyrophosphate Ester

Cat. No.: B13443462
M. Wt: 530.3 g/mol
InChI Key: PVIASTLQSNHOKD-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tedizolid pyrophosphate ester involves multiple steps, starting from the key intermediate compounds. One of the key intermediates is prepared through a series of reactions involving aryl groups and substituted aryl groups . The reaction conditions are carefully controlled to avoid the formation of impurities and ensure high purity of the final product. The process typically involves moderate reaction temperatures and avoids the use of strong acidic reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste generation . The final product is obtained in the form of tablets and intravenous vials, ensuring good bioavailability and stability .

Chemical Reactions Analysis

Hydrolysis to Active Form

Tedizolid pyrophosphate ester is enzymatically hydrolyzed in vivo by phosphatases to release the active metabolite, tedizolid. This reaction occurs rapidly in biological systems due to the presence of endogenous phosphatases .

Reaction Conditions :

  • pH : Optimal activity occurs at physiological pH (7.4).

  • Enzymes : Alkaline phosphatases (abundant in intestinal mucosa and plasma).

Key Data :

ParameterValue
Hydrolysis Rate (in vivo)>90% conversion within 2 hours
Primary ProductTedizolid (active form)

Purification Reactions

Post-synthesis purification involves acid-base equilibria and crystallization :

Steps :

  • Disodium Salt Formation : Crude tedizolid phosphate is dissolved in 35% sodium hydroxide (NaOH) to form the disodium salt.

  • Acidification : The pH is adjusted to 1–3 using HCl, converting the disodium salt back to tedizolid phosphate.

  • Crystallization : Slow stirring (50–100 rpm) in ethanol yields high-purity crystals.

Critical Parameters :

ParameterOptimal RangeImpact on Purity
pH during acidification1–3Prevents impurity inclusion
Stirring Speed50–100 rpmMinimizes crystal defects

Degradation Reactions

This compound is susceptible to hydrolytic degradation under acidic or alkaline conditions :

Stability Data :

ConditionDegradation Rate (t₁/₂)Major Degradants
pH 1.2 (gastric)2 hoursTedizolid
pH 6.8 (intestinal)>24 hoursStable

Implications :

  • Rapid degradation in gastric acid necessitates delayed-release formulations (e.g., cyclodextrin complexes) .

Formulation-Related Interactions

Cyclodextrin Complexation :
this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance stability and delay release .

Interaction Metrics :

ParameterValue
% Tedizolid Encapsulated17.52%
Melting Point Shift205.6°C → 200.1°C

Evidence :

  • FT-IR : Reduced intensity of C-O and C-F vibrational bands confirms host-guest interactions .

  • DSC : Lower melting point indicates altered crystallinity due to cyclodextrin encapsulation .

Comparative Reaction Profiles

A comparison with linezolid (a related oxazolidinone) highlights key differences:

ParameterThis compoundLinezolid
Hydrolysis RateFaster (t₁/₂ = 2 hours)Slower
Synthetic Yield20–26% 30–40%
Stability in AcidLowModerate

Biological Activity

Tedizolid pyrophosphate ester is a novel oxazolidinone antibiotic that has garnered attention for its potent biological activity against multidrug-resistant Gram-positive bacteria. This article delves into its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of this compound

Tedizolid phosphate (also known as this compound) is a prodrug that is converted in vivo to its active form, tedizolid. This compound exhibits significant efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Targeting Bacterial Protein Synthesis
Tedizolid exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for protein synthesis. This inhibition disrupts the translation process, leading to bacteriostatic activity against susceptible bacteria .

Pharmacokinetics

Tedizolid demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Following oral administration, tedizolid phosphate has an oral bioavailability exceeding 90% .
  • Distribution : The volume of distribution ranges from 67 to 80 L, indicating extensive tissue penetration, particularly in muscle and adipose tissues .
  • Half-life : The mean half-life of tedizolid is over 10 hours, allowing for once-daily dosing regimens .

Efficacy Against Resistant Strains

Tedizolid has shown superior activity compared to linezolid against resistant bacterial strains. In laboratory settings, it retains a four-fold potency advantage over linezolid in mutants selected during serial passage .

Table 1: Comparative Efficacy of Tedizolid vs. Linezolid

Bacteria TypeTedizolid MIC (µg/mL)Linezolid MIC (µg/mL)
MRSA≤0.52
VRE≤0.251
Streptococcus pneumoniae≤0.51

Clinical Applications and Case Studies

Tedizolid has been evaluated in various clinical trials for treating acute bacterial skin and skin structure infections (ABSSSI). One notable study demonstrated that tedizolid was non-inferior to linezolid in treating ABSSSI with a similar safety profile but potentially fewer adverse effects related to monoamine oxidase inhibition .

Case Study: Efficacy in Neutropenic Patients

In a murine model simulating neutropenic conditions, tedizolid showed enhanced efficacy against MRSA infections when granulocytes were present. The study indicated a significant increase in bacterial stasis compared to neutropenic models without granulocytes, suggesting that the immune status can influence the drug's effectiveness .

Properties

Molecular Formula

C17H17FN6O9P2

Molecular Weight

530.3 g/mol

IUPAC Name

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1

InChI Key

PVIASTLQSNHOKD-LBPRGKRZSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

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